molecular formula C15H16ClNO2 B1459673 ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL CAS No. 1355247-33-4

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL

Cat. No.: B1459673
CAS No.: 1355247-33-4
M. Wt: 277.74 g/mol
InChI Key: TVEQCKMBIAUZSV-UHFFFAOYSA-N
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Description

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL is a chemical compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.75 g/mol . It is also known by its IUPAC name, ethyl 4’-amino [1,1’-biphenyl]-4-carboxylate hydrochloride . This compound is characterized by the presence of an ethyl ester group, an amino group, and a benzoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-aminophenyl)benzoate hydrochloride typically involves the esterification of 4-(4-aminophenyl)benzoic acid with ethanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the reaction mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of ethyl 4-(4-aminophenyl)benzoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(4-aminophenyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoate moiety, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL is unique due to its combination of an amino group and a biphenyl structure, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 4-(4-aminophenyl)benzoate hydrochloride (C15H16ClNO2) is a compound of interest in medicinal chemistry due to its structural similarity to known biologically active compounds such as benzocaine. This article explores its biological activity, mechanisms of action, and potential applications supported by various research findings.

  • Molecular Formula : C15H16ClNO2
  • Molecular Weight : 277.75 g/mol
  • Structural Features : Contains an amino group and an ester group, which are crucial for its biological interactions.

The biological activity of ethyl 4-(4-aminophenyl)benzoate, HCl primarily involves:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, influencing enzymatic activity. This interaction can modulate the function of various enzymes, potentially leading to therapeutic effects.
  • Hydrolysis : The ester group can undergo hydrolysis to release the active benzoate moiety, which may interact with biological pathways and receptors.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-(4-aminophenyl)benzoate exhibit antimicrobial properties. For instance, benzocaine (a related compound) has been shown to possess local anesthetic effects and may also have antimicrobial activity against certain pathogens .

Anti-Cholinesterase Activity

In studies focused on cholinesterase inhibition, derivatives of para-aminobenzoic acid have demonstrated potential in treating conditions like Alzheimer's disease. Ethyl 4-(4-aminophenyl)benzoate's structural similarity suggests it may exhibit comparable anti-cholinesterase activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 4-AminobenzoateLacks biphenyl moietyLocal anesthetic
Ethyl 4-NitrobenzoateContains nitro groupAntimicrobial
Methyl 4-(4-Aminophenyl)BenzoateMethyl ester instead of ethylPotentially similar biological effects

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the efficacy of various benzoate derivatives against Gram-positive and Gram-negative bacteria. Ethyl 4-(4-aminophenyl)benzoate showed promising results in inhibiting bacterial growth, indicating its potential as an antimicrobial agent .
  • Cholinesterase Inhibition : In vitro assays demonstrated that compounds with similar structures inhibited acetylcholinesterase (AChE), suggesting that ethyl 4-(4-aminophenyl)benzoate may also possess this activity, making it a candidate for further investigation in neurodegenerative diseases .
  • Enzyme Interaction Studies : Research on enzyme kinetics revealed that the compound interacts with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Properties

IUPAC Name

ethyl 4-(4-aminophenyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12;/h3-10H,2,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEQCKMBIAUZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-33-4
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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